2-乙烯基-1,2,4-三唑-3-磺酰氟

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

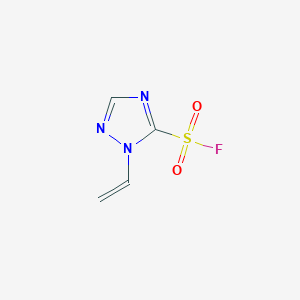

2-Ethenyl-1,2,4-triazole-3-sulfonyl fluoride is a compound that is part of a broader class of 1,2,3-triazoles, which are known for their significance as connective linkers and functional aromatic heterocycles in modern chemistry. The interest in triazole derivatives has surged since the early 2000s, largely due to the advent of click chemistry and the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) .

Synthesis Analysis

The synthesis of 1-substituted-1,2,3-triazoles, including derivatives such as 2-ethenyl-1,2,4-triazole-3-sulfonyl fluoride, has been challenging. However, recent advancements have led to a metal-free synthesis approach using ethenesulfonyl fluoride (ESF) and organic azides. This method is scalable and proceeds smoothly under metal-free conditions, yielding products in excellent yield without the need for additives or chromatographic purification .

Molecular Structure Analysis

The molecular structure of 1-substituted-1,2,3-triazoles is characterized by the triazole ring, which is a five-membered aromatic heterocycle containing three nitrogen atoms. The synthesis process involves a thermal 1,3-dipolar cycloaddition of azide and ESF, resulting in a sulfonyl fluoride substituted triazoline that spontaneously aromatizes to form the stable triazole product .

Chemical Reactions Analysis

The 1-substituted-1,2,3-triazoles exhibit versatile reactivity. Under controlled acidic conditions, these compounds can undergo a Michael addition reaction with a second equivalent of ESF to form unique 1-substituted triazolium sulfonyl fluoride salts. This orthogonal reactivity demonstrates the potential for further chemical transformations and derivatizations .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-ethenyl-1,2,4-triazole-3-sulfonyl fluoride and related compounds are influenced by the presence of the sulfonyl fluoride group. This functional group contributes to the stability of the molecule and allows for further functionalization. The compounds synthesized using the metal-free approach have been shown to have excellent yields and fidelity, indicating high purity and stability of the resulting triazoles .

科学研究应用

1,2,3-三唑的合成和功能化

作为乙烯磺酰氟 (ESF) 的一种变体,2-乙烯基-1,2,4-三唑-3-磺酰氟在功能性 1-取代-1,2,3-三唑的合成中起着至关重要的作用。这一过程利用了一种无金属、点击式协议,该协议耐受广泛的底物,促进了无金属条件下的合成,并产生了具有出色保真度的产品。这种合成途径对于生产三唑至关重要,三唑是各种化学应用中的基础,包括药物修饰。值得注意的是,合成的三唑产物可以进行进一步的反应,例如迈克尔加成,以产生新型化合物,如三唑鎓磺酰氟盐(Giel 等人,2019)。

环加成和支架构建

该化合物在环加成反应中也很重要,特别是取代的乙烯基磺酰氟与叠氮化物或重氮化合物的 (3+2) 环加成。这一过程对于构建吡唑或三唑核心至关重要,吡唑或三唑核心是药物化学中的基础结构。这些反应的特点是选择性高,并且能够顺利进行,产生 C-取代或 C,N-二取代三唑等产物。这种能力突出了乙烯磺酰氟衍生物在支架构建和化学合成中的重要性(斯瓦米等人,2022)。

区域选择性合成和药物修饰

2-乙烯基-1,2,4-三唑-3-磺酰氟是各种化合物区域选择性合成中的关键组成部分,包括氟磺酰 1,2,3-三唑。这一过程以其普遍性以及扩展到一系列衍生物合成中的能力而著称,而这些衍生物可能难以通过其他方法获得。这种多功能性对于推进化学合成和药物开发至关重要,它提供了途径来修饰现有药物或药物片段,以增强疗效或获得新特性(托马斯和福金,2018)。

未来方向

Fluorinated triazoles, including “2-Ethenyl-1,2,4-triazole-3-sulfonyl fluoride”, are emerging as potential drug candidates due to their enhanced biological activities compared to their non-fluorinated counterparts . The incorporation of fluorine into triazole and its derivatives has been reported to enhance their pharmacological activity, making them promising drug candidates . Therefore, the future direction in this field could involve further exploration of the biological and pharmaceutical properties of fluorinated triazoles .

作用机制

Target of Action

Triazoles, in general, have been known to interact with a variety of enzymes and receptors due to their ability to form a range of non-covalent bonds .

Mode of Action

Triazoles and their derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .

Biochemical Pathways

It’s worth noting that triazoles are known to interfere with the biosynthesis of ergosterol, a major component of fungal cell membranes, by inhibiting the enzyme 14-α-demethylase .

Pharmacokinetics

The pharmacokinetic properties of triazoles can vary widely depending on their specific chemical structure .

Result of Action

Triazoles and their derivatives have been reported to exhibit a wide range of biological activities, which can result in various cellular responses .

Action Environment

The activity of triazoles can be influenced by various factors, including ph, temperature, and the presence of other substances .

属性

IUPAC Name |

2-ethenyl-1,2,4-triazole-3-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4FN3O2S/c1-2-8-4(6-3-7-8)11(5,9)10/h2-3H,1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAWAJVLOSJQWRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CN1C(=NC=N1)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethenyl-1,2,4-triazole-3-sulfonyl fluoride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(7-Methoxy-1-benzofuran-2-yl)methyl]-N-[(1S,2R,4R)-7-oxabicyclo[2.2.1]heptan-2-yl]prop-2-enamide](/img/structure/B3016311.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-propyl-1H-indol-3-yl)thio)acetamide](/img/structure/B3016314.png)

![6-ethyl-1,3-dimethyl-5-((pyridin-4-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3016316.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B3016320.png)

![N-[(1-Phenylcyclopropyl)methyl]oxirane-2-carboxamide](/img/structure/B3016324.png)